molecular formula C20H20ClN3O B2935271 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 385786-24-3

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol

Cat. No. B2935271
CAS RN: 385786-24-3
M. Wt: 353.85
InChI Key: GNYKRFMRORNYNK-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol is a new 8-hydroxyquinoline-based piperazine . It has been synthesized and examined as the corrosion inhibitors of carbon steel (CS) in a 1 M HCl medium .


Synthesis Analysis

The compound has been synthesized and used as a corrosion inhibitor for carbon steel in a 1 M HCl medium . The synthesis process involved the use of electrochemical measurements such as electrochemical impedance spectroscopy, potentiodynamic polarization measurements (PDP), gravimetric method, surface morphology analysis (SEM) and quantum chemical computations .


Molecular Structure Analysis

The molecular structure of this compound is based on the 8-hydroxyquinoline nucleus . The compound contains a phenylpiperazine moiety attached to the 7-position of the quinoline ring via a methylene bridge .


Chemical Reactions Analysis

The compound has been found to function as a mixed type inhibitor with a predominance of cathodic effect . The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .

Scientific Research Applications

Corrosion Inhibition for Carbon Steel

PPMQ has been studied for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments, particularly in 1.0 M HCl . It has been shown to significantly reduce the rate of corrosion through the formation of a protective film on the metal surface . The inhibition efficiency increases with the concentration of PPMQ, reaching up to 96% at an optimal concentration .

Antimicrobial Activity

Quinoline derivatives, including PPMQ, are known for their antimicrobial properties. They are effective against various Gram-positive and Gram-negative microbial species. The structural modifications on the quinoline nucleus, such as those present in PPMQ, contribute to its potential as an antimicrobial agent .

Anticancer Potential

The quinoline nucleus is present in many compounds with anticancer activity. PPMQ, with its quinoline structure, may have therapeutic potential in this field. Quinoline derivatives are known to inhibit DNA synthesis in cancer cells, which could make PPMQ a candidate for further research in anticancer treatments .

Antimalarial Properties

Quinolines are historically significant in the treatment of malaria. PPMQ, as a quinoline derivative, could be explored for its antimalarial effects. Its efficacy in this application would depend on its ability to interact with the biology of the malaria parasite .

Antidepressant and Anticonvulsant Effects

The quinoline derivatives have been associated with central nervous system effects, including antidepressant and anticonvulsant activities. PPMQ’s potential in these areas could be an interesting avenue for neuropsychiatric research .

Anti-HIV Activity

Quinoline compounds have shown promise as anti-HIV agents. Given the structural similarities, PPMQ might possess the ability to inhibit the replication of the HIV virus, presenting a possible role in the treatment of HIV/AIDS .

Mechanism of Action

Target of Action

The primary target of 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol, also known as PPMQ, is carbon steel (CS) . It acts as a corrosion inhibitor for carbon steel in acidic environments .

Mode of Action

PPMQ interacts with the surface of carbon steel, forming a protective film that inhibits corrosion . The compound functions as a mixed type inhibitor with a predominant cathodic effect . The inhibition efficiency increases with increasing inhibitor concentration and decreases with increasing temperature .

Biochemical Pathways

The action of PPMQ affects the electrochemical reactions that lead to corrosion of carbon steel in acidic environments . By forming a protective film on the steel surface, PPMQ disrupts the electrochemical processes that cause corrosion .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their metabolism within the body, in this context, we can discuss the “adsorption kinetics” of PPMQ. The PPMQ molecules physisorb on the steel surface and comply with the Langmuir adsorption isotherm . This suggests that the compound forms a monolayer on the steel surface, which is consistent with its role as a corrosion inhibitor .

Result of Action

The result of PPMQ’s action is the formation of a protective film on the carbon steel surface, which significantly reduces corrosion . SEM results revealed the formation of this protective film . The compound’s efficiency as a corrosion inhibitor can reach up to 96% at an optimal concentration of 10-3 M at 298 K .

Action Environment

The action, efficacy, and stability of PPMQ are influenced by environmental factors such as temperature and the concentration of the compound . The inhibition efficiency was found to decrease with increasing temperature , suggesting that the compound may be less effective in high-temperature environments . Additionally, the compound’s efficacy increases with its concentration, up to an optimal concentration .

Future Directions

The compound shows promising results as a corrosion inhibitor for carbon steel in a 1 M HCl medium . Future research could focus on exploring its potential in other applications, optimizing its synthesis process, and investigating its properties in more detail.

properties

IUPAC Name

5-chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-18-13-15(20(25)19-17(18)7-4-8-22-19)14-23-9-11-24(12-10-23)16-5-2-1-3-6-16/h1-8,13,25H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYKRFMRORNYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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